Cas no 2680682-14-6 (benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate)

Benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate is a carbamate derivative featuring a cyclohexenyl moiety and a hydroxyethyl group, offering versatile reactivity for synthetic applications. Its structure combines a reactive double bond in the cyclohexene ring with a hydroxyl group, enabling further functionalization through oxidation, esterification, or cross-coupling reactions. The benzyl carbamate group provides stability while allowing selective deprotection under mild conditions. This compound is particularly useful in medicinal chemistry and polymer science, serving as an intermediate for bioactive molecules or functionalized materials. Its balanced hydrophilicity and lipophilicity enhance solubility in organic solvents, facilitating purification and downstream modifications.
benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate structure
2680682-14-6 structure
商品名:benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate
CAS番号:2680682-14-6
MF:C17H23NO3
メガワット:289.369425058365
CID:5604167
PubChem ID:165935312

benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2680682-14-6
    • EN300-28288041
    • benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
    • benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate
    • インチ: 1S/C17H23NO3/c19-12-11-18(13-15-7-3-1-4-8-15)17(20)21-14-16-9-5-2-6-10-16/h1-3,5-6,9-10,15,19H,4,7-8,11-14H2
    • InChIKey: ODKGWCBNZRGXBR-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N(CCO)CC1CC=CCC1)=O

計算された属性

  • せいみつぶんしりょう: 289.16779360g/mol
  • どういたいしつりょう: 289.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288041-5g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6
5g
$3520.0 2023-08-31
Enamine
EN300-28288041-1.0g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28288041-5.0g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28288041-2.5g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28288041-0.25g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28288041-0.5g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28288041-10.0g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28288041-0.05g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28288041-0.1g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28288041-1g
benzyl N-[(cyclohex-3-en-1-yl)methyl]-N-(2-hydroxyethyl)carbamate
2680682-14-6
1g
$1214.0 2023-08-31

benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate 関連文献

benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamateに関する追加情報

Benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate: A Comprehensive Overview

Benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate, identified by the CAS number 2680682-14-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate functional group, making it versatile for various applications. The molecule's structure includes a cyclohexene ring, which contributes to its stability and reactivity, while the hydroxyethyl group enhances its solubility and compatibility with polar solvents.

The synthesis of benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate typically involves multi-step reactions, often utilizing coupling agents to facilitate the formation of the carbamate bond. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of green chemistry principles in the synthesis of this compound, aligning with global efforts to promote sustainable chemical processes.

One of the most promising applications of this compound lies in its use as a precursor for advanced materials. For instance, benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate has been employed in the development of high-performance polymers and coatings. Its ability to form strong intermolecular hydrogen bonds makes it ideal for creating materials with enhanced mechanical properties and thermal stability. Recent studies have demonstrated its potential in the formulation of biodegradable polymers, which are increasingly sought after in packaging and biomedical applications.

In addition to its role in materials science, this compound has shown promise in pharmaceutical research. The hydroxyethyl group imparts hydrophilic properties, which can improve drug solubility and bioavailability. Researchers have investigated its use as a drug delivery vehicle, particularly for hydrophobic drugs that are otherwise difficult to administer. The cyclohexene ring's flexibility allows for controlled drug release mechanisms, making it a valuable component in targeted drug delivery systems.

The physical properties of benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate are equally noteworthy. Its melting point and boiling point are within ranges suitable for various industrial processes, while its solubility profile makes it compatible with a wide range of solvents. These characteristics make it a versatile building block in organic synthesis, enabling its use in diverse chemical transformations.

Recent research has also highlighted the potential of this compound in catalysis. Its ability to act as a ligand or catalyst support has been explored in various reactions, including asymmetric catalysis and polymerization processes. The incorporation of benzyl N-(cyclohex-3-en-1-yl)methyl-N-(2-hydroxyethyl)carbamate into catalytic systems has shown improved selectivity and efficiency, underscoring its value in modern catalytic chemistry.

In conclusion, benzyl N-(cyclohex-3-en-1-y l methyl-N-(2-hydroxyethyl)carbamate (CAS 2680682-14-6) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and catalysis. Its unique structure and versatile properties continue to drive innovative research and development across various industries. As scientific advancements unfold, this compound is poised to play an even more significant role in shaping future technologies and products.

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